N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride
Overview
Description
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O and a molecular weight of 271.23 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an oxolan-3-ylmethyl group and a methylamine group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Oxolan-3-ylmethyl Group: The oxolan-3-ylmethyl group is introduced via nucleophilic substitution reactions, where the piperidine ring is reacted with an oxolan-3-ylmethyl halide in the presence of a base.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the oxolan-3-ylmethyl group to a simpler alkyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alkyl-substituted piperidine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a potential ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-methyl-1-(tetrahydro-3-furanylmethyl)piperidin-4-amine dihydrochloride
- N-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine dihydrochloride
Comparison: N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride is unique due to the position of the oxolan-3-ylmethyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research .
Properties
IUPAC Name |
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10;;/h10-12H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPYLCWGLZCIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2CCOC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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